molecular formula C19H20N4O3 B2477823 N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034589-33-6

N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2477823
M. Wt: 352.394
InChI Key: UCFNRHXFMJTONF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds (covalent, ionic, etc.) present.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, its reactivity with other compounds, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • A concise synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tandem Ugi/Robinson-Gabriel sequence, utilizing 2,4-dimethoxybenzylamine as an ammonia equivalent in combination with arylglyoxal and Ugi reagents. This method highlights a novel approach for constructing oxazole scaffolds, which are significant in medicinal chemistry (Shaw et al., 2012).

Potential Biological Activities

  • The compound 1-Benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, closely related to the queried compound, demonstrated interesting reactivity and potential for creating mesoionic triazol-5-olate derivatives through alkylation reactions, suggesting avenues for developing novel biological agents (Nein et al., 2016).

Theoretical and Computational Studies

  • DFT calculations and molecular dynamics simulations were utilized to study Schiff bases containing 1,2,4-triazole and pyrazole rings, demonstrating their antioxidant and α-glucosidase inhibitory activities. These theoretical studies provide insights into the reactive properties of similar triazole derivatives, indicating their potential as antioxidant agents (Pillai et al., 2019).
  • Hirshfeld surface analysis and DFT calculations were employed to analyze π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study sheds light on the importance of substituents in influencing the interaction energy of tetrel bonds, which is crucial for designing compounds with specific reactivity and properties (Ahmed et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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Please consult a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-5-4-6-14(9-12)17-18(22-23-21-17)19(24)20-11-13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFNRHXFMJTONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN=C2C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide

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